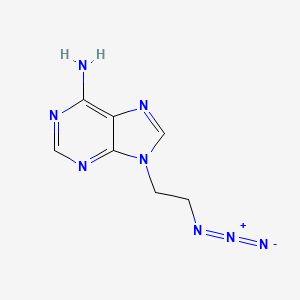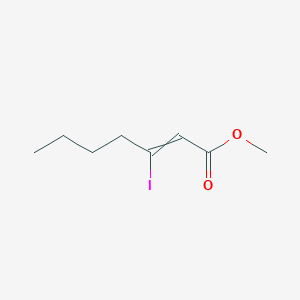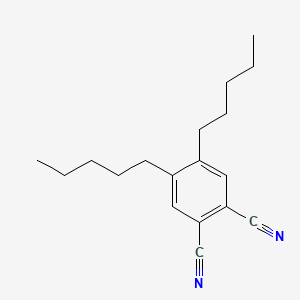
4,5-Dipentylbenzene-1,2-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dipentylbenzene-1,2-dicarbonitrile is an organic compound with the molecular formula C16H22N2 It is a derivative of benzene, featuring two pentyl groups and two nitrile groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dipentylbenzene-1,2-dicarbonitrile typically involves the reaction of 4,5-diiodobenzene-1,2-dicarbonitrile with pentyl magnesium bromide in the presence of a palladium catalyst. . The reaction conditions generally include an inert atmosphere, such as nitrogen or argon, and a temperature range of 80-100°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dipentylbenzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to carboxylic acids under strong oxidative conditions.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pentyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH).
Major Products Formed
Oxidation: 4,5-Dipentylbenzene-1,2-dicarboxylic acid.
Reduction: 4,5-Dipentylbenzene-1,2-diamine.
Substitution: Various substituted benzene derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
4,5-Dipentylbenzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 4,5-dipentylbenzene-1,2-dicarbonitrile involves its interaction with various molecular targets and pathways. The nitrile groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. Additionally, the pentyl groups contribute to the compound’s hydrophobicity, affecting its solubility and distribution in different environments .
Comparación Con Compuestos Similares
Similar Compounds
4,5-Diiodobenzene-1,2-dicarbonitrile: A precursor in the synthesis of 4,5-dipentylbenzene-1,2-dicarbonitrile.
4,5-Dichlorophthalonitrile: Another derivative of benzene with similar nitrile functionality.
1,2-Dicyanobenzene: A simpler dinitrile compound with fewer substituents.
Uniqueness
This compound is unique due to the presence of both pentyl and nitrile groups, which impart distinct chemical and physical properties. The combination of these functional groups makes it a versatile compound for various applications in materials science and organic synthesis .
Propiedades
Número CAS |
153114-01-3 |
|---|---|
Fórmula molecular |
C18H24N2 |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
4,5-dipentylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C18H24N2/c1-3-5-7-9-15-11-17(13-19)18(14-20)12-16(15)10-8-6-4-2/h11-12H,3-10H2,1-2H3 |
Clave InChI |
ZKYQLGYLVADCDQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC(=C(C=C1CCCCC)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


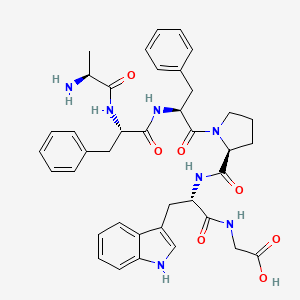
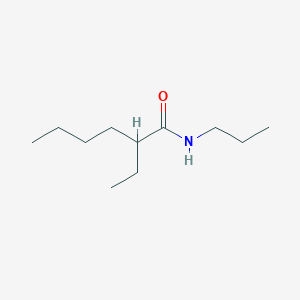
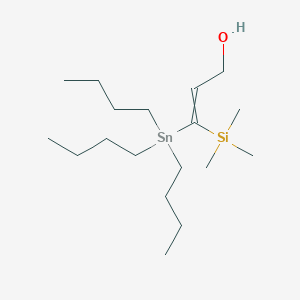




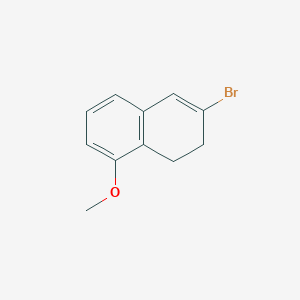

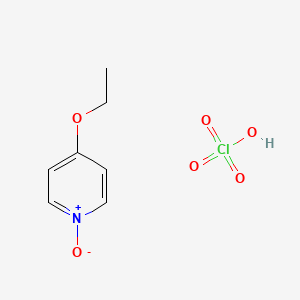
![2,2'-{Sulfanediylbis[(2-methyl-4,1-phenylene)oxy]}di(ethan-1-ol)](/img/structure/B14272455.png)
![[1-Methoxy-2-(methoxymethyl)-3-methylbutan-2-yl]cyclohexane](/img/structure/B14272457.png)
